3-[(E)-3-oxo-3-(4-prop-2-ynylpiperazin-1-yl)prop-1-enyl]benzonitrile
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Description
3-[(E)-3-oxo-3-(4-prop-2-ynylpiperazin-1-yl)prop-1-enyl]benzonitrile is a useful research compound. Its molecular formula is C17H17N3O and its molecular weight is 279.343. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Activity
Research indicates that heterocyclic compounds incorporating similar structures demonstrate significant antibacterial activity. For example, the synthesis of new heterocycles has been explored for their potent antibacterial properties, suggesting that derivatives of benzonitrile could serve as key intermediates for developing novel antimicrobial agents (Khalil, Berghot, & Gouda, 2009).
Cardiovascular Protection
Compounds with related chemical structures have been studied for their protective effects against cardiac remodeling and myocardial infarction. These studies indicate the potential for benzonitrile derivatives in developing therapeutic agents aimed at cardiovascular diseases, highlighting their role in inhibiting key enzymes involved in cardiac dysfunction (Emna et al., 2020).
Organic Synthesis and Reactivity
The reactivity of benzonitrile derivatives has been extensively studied, showing their versatility in organic synthesis. For instance, the preparation of compounds through reactions with diazonium salts or via cyclization processes underlines the utility of benzonitrile derivatives in synthesizing a wide range of organic molecules with potential biological applications (Farag, Dawood, & Kandeel, 1996).
Anticancer and Anti-inflammatory Properties
The synthesis and characterization of benzoxazole and pyrazole derivatives reveal their significant analgesic and anti-inflammatory properties. This suggests that structurally similar compounds could be explored for their potential in treating inflammatory diseases and cancer, demonstrating the broad applicability of benzonitrile derivatives in medicinal chemistry (Gülcan et al., 2003).
Molecular Docking and Drug Design
Studies have also focused on the structural analysis and binding mechanisms of arylpiperazine derivatives, a class to which the compound is related. These investigations provide valuable insights into the design of selective antagonists for receptors such as the α1A-adrenoceptor, underscoring the significance of such derivatives in drug discovery and development (Xu et al., 2016).
Properties
IUPAC Name |
3-[(E)-3-oxo-3-(4-prop-2-ynylpiperazin-1-yl)prop-1-enyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-2-8-19-9-11-20(12-10-19)17(21)7-6-15-4-3-5-16(13-15)14-18/h1,3-7,13H,8-12H2/b7-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDDOXOCLBLIRO-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)C(=O)C=CC2=CC(=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCN1CCN(CC1)C(=O)/C=C/C2=CC(=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.